1-(2-Aminocyclopropyl)-3-ethylurea
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H13N3O |
|---|---|
Molecular Weight |
143.19 g/mol |
IUPAC Name |
1-(2-aminocyclopropyl)-3-ethylurea |
InChI |
InChI=1S/C6H13N3O/c1-2-8-6(10)9-5-3-4(5)7/h4-5H,2-3,7H2,1H3,(H2,8,9,10) |
InChI Key |
OOYHXVLYIUZSEN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1CC1N |
Origin of Product |
United States |
Thematic Overview of Urea Derivatives in Chemical Sciences
The urea (B33335) functional group, characterized by a carbonyl flanked by two nitrogen atoms, is a cornerstone of organic and medicinal chemistry. researchgate.netnih.gov Its prevalence in a vast array of bioactive compounds, including numerous clinically approved drugs, underscores its importance. nih.gov The ability of the urea moiety to act as a rigid and reliable hydrogen bond donor and acceptor allows it to form stable and specific interactions with biological targets such as proteins and enzymes. nih.gov This capacity for strong and directional binding is a key reason for its frequent incorporation into molecules designed to modulate biological processes. nih.gov
Urea derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govnih.gov Their synthesis is well-established, with numerous methods available for the creation of both symmetrical and unsymmetrical ureas, allowing for a high degree of structural diversity. organic-chemistry.org This synthetic tractability, coupled with their favorable physicochemical properties, makes urea derivatives a highly attractive scaffold in drug discovery and materials science. nih.gov
Significance of Aminocyclopropyl Scaffolds in Molecular Design
The aminocyclopropyl group is a conformationally constrained structural motif that has gained considerable attention in molecular design. Its rigid, three-membered ring system introduces a defined spatial arrangement of its substituents, which can be crucial for precise interactions with biological macromolecules. This conformational rigidity can lead to enhanced binding affinity and selectivity for a target protein by reducing the entropic penalty associated with the binding of more flexible molecules.
The aminocyclopropyl moiety is recognized as a valuable pharmacophore, which is the essential three-dimensional arrangement of atoms or functional groups of a molecule that is responsible for its biological activity. nih.gov Its incorporation into a larger molecule can significantly influence its biological profile. For instance, the strained cyclopropyl (B3062369) ring can also modulate the electronic properties of adjacent functional groups. The synthesis of molecules containing the aminocyclopropyl scaffold can be challenging but offers access to unique chemical space with the potential for novel biological activities.
Contextualization of 1 2 Aminocyclopropyl 3 Ethylurea Within Organic and Chemical Biology Perspectives
The compound 1-(2-Aminocyclopropyl)-3-ethylurea integrates the key features of both urea (B33335) derivatives and aminocyclopropyl scaffolds. From an organic chemistry standpoint, the synthesis of this molecule would likely involve the reaction of an aminocyclopropane derivative with an ethyl isocyanate or a related synthetic equivalent. organic-chemistry.org The stereochemistry of the aminocyclopropyl ring would be a critical consideration, as different stereoisomers could exhibit distinct biological activities.
While specific research on the biological activity of this compound is not extensively documented in publicly available literature, its structural components suggest a high potential for interaction with various biological targets. For example, derivatives of urea are known to inhibit enzymes like soluble epoxide hydrolase and fatty acid amide hydrolase (FAAH). nih.gov
Emerging Research Trajectories for Aminocyclopropyl Urea Architectures
Stereoselective Construction of the 2-Aminocyclopropyl Moiety
The synthesis of the 2-aminocyclopropyl group with defined stereochemistry is a significant challenge in organic synthesis. The rigid, strained three-membered ring demands precise control over the introduction of substituents.
Diastereoselective Synthetic Pathways to Aminocyclopropyl Derivatives
The relative stereochemistry of substituents on the cyclopropane (B1198618) ring profoundly influences the biological activity of the final compound. Researchers have developed several methods to achieve high diastereoselectivity in the synthesis of aminocyclopropyl derivatives.
A notable approach involves the rhodium-catalyzed cyclopropanation of N-vinylphthalimide with aryldiazoacetates, which yields methyl 1-aryl-2-aminocyclopropane carboxylates with exceptional trans-selectivity (diastereomeric ratio >98:2). organic-chemistry.org This reaction proceeds efficiently at room temperature with a low catalyst loading of Rh₂(OAc)₄. organic-chemistry.org The use of a near 1:1 ratio of the diazoester and the olefin substrate is a key advantage, avoiding the need for excess reagents. organic-chemistry.org
Another effective strategy for the diastereoselective synthesis of trans-2-substituted-cyclopropylamines starts from readily available α-chloroaldehydes. chemrxiv.orgnih.gov This method involves the formation of an electrophilic zinc homoenolate, which is then trapped by an amine. The subsequent ring-closure furnishes the cyclopropylamine (B47189) product with high diastereoselectivity. chemrxiv.orgnih.gov It has been observed that the presence of zinc halide salts can lead to cis/trans-isomerization of the product. However, this can be suppressed by the addition of a polar aprotic co-solvent. chemrxiv.orgnih.gov
The stereocontrolled synthesis of 3-(trans-2-aminocyclopropyl)alanine, a component of the natural product belactosin A, has been achieved through the Wadsworth-Emmons cyclopropanation of protected glycidol (B123203) with triethyl phosphonoacetate. nih.gov The resulting cyclopropanecarboxylate (B1236923) is then converted to the corresponding cyclopropylamine via a Curtius rearrangement, preserving the trans stereochemistry. nih.gov
Table 1: Comparison of Diastereoselective Methods for Aminocyclopropane Synthesis
| Method | Starting Materials | Key Reagents | Selectivity | Reference |
| Rhodium-catalyzed Cyclopropanation | N-vinylphthalimide, Aryldiazoacetates | Rh₂(OAc)₄ | >98:2 trans | organic-chemistry.org |
| Zinc Homoenolate Trapping | α-Chloroaldehydes, Amines | Zinc, CH₂I₂ | High trans | chemrxiv.orgnih.gov |
| Wadsworth-Emmons/Curtius | Protected Glycidol, Triethyl phosphonoacetate | Base, Diphenylphosphoryl azide (B81097) | trans selective | nih.gov |
Enantioselective Catalysis for Cyclopropane Ring Formation
Achieving enantioselectivity in cyclopropane formation is crucial for the synthesis of chiral drugs. Both metal-based and organocatalytic systems have been explored for this purpose.
Asymmetric versions of the rhodium-catalyzed cyclopropanation have been investigated using chiral dirhodium catalysts like Rh₂(TBSP)₄, which have shown moderate enantioselectivity (55% ee) in the synthesis of 1-aryl-2-amino-cyclopropane carboxylates. organic-chemistry.org
Organocatalysis offers a powerful alternative for the enantioselective synthesis of cyclopropanes. For instance, chiral diphenylprolinol TMS ether can catalyze the cascade Michael-alkylation reaction between α,β-unsaturated aldehydes and bromomalonates to produce chiral cyclopropanes with high enantioselectivities (90–98% ee) and diastereoselectivities (>30:1 dr). organic-chemistry.org This reaction is versatile, tolerating a wide range of substrates. organic-chemistry.org
Furthermore, tandem methods for the catalytic asymmetric synthesis of enantioenriched aminocyclopropanes have been developed. nih.govacs.org These methods can start with the hydroboration of N-tosyl-substituted ynamides, followed by a boron-to-zinc transmetalation. The resulting vinylzinc reagents then undergo an enantioselective addition to aldehydes, catalyzed by a chiral amino alcohol, to form β-hydroxy enamines. nih.govacs.org These intermediates can then be subjected to a tandem cyclopropanation to yield aminocyclopropyl carbinols with three contiguous stereocenters in high enantiomeric excess (76-94% ee) and diastereoselectivity (>20:1 dr). nih.govacs.org
Urea Bond Formation Strategies in Complex Molecular Architectures
The formation of the urea linkage is the second key transformation in the synthesis of this compound. The choice of method depends on the complexity of the substrates and the desired purity of the product.
Carbodiimide-Mediated Coupling Methodologies (e.g., leveraging insights from 1-ethyl-3-[3-dimethylaminopropyl]carbodiimide chemistry)
Carbodiimides, particularly water-soluble ones like 1-ethyl-3-[3-dimethylaminopropyl]carbodiimide (EDC), are widely used coupling agents for the formation of amide and urea bonds. The general mechanism involves the activation of a carboxylic acid by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. wikipedia.orgpeptide.com This intermediate can then react with an amine to form the desired amide or, in the context of urea synthesis from an isocyanate precursor, facilitate the formation of the urea bond.
A significant side reaction in carbodiimide-mediated couplings is the intramolecular rearrangement of the O-acylisourea to a stable N-acylurea, which can be difficult to separate from the desired product. peptide.comthieme-connect.de The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can minimize this side reaction by rapidly converting the O-acylisourea to an active ester, which is less prone to rearrangement but still reactive towards the amine. peptide.comnih.gov
When coupling electron-deficient amines or sterically hindered substrates, the reaction can be sluggish. nih.gov In such cases, the addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be beneficial, as it acts as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate. nih.gov
Table 2: Common Reagents in Carbodiimide-Mediated Urea Synthesis
| Reagent | Function | Key Advantages | Potential Issues |
| EDC | Coupling Agent | Water-soluble byproducts, easy workup. peptide.com | Can lead to N-acylurea formation. thieme-connect.de |
| HOBt | Additive | Suppresses racemization and N-acylurea formation. peptide.comnih.gov | Can introduce additional purification steps. |
| DMAP | Catalyst | Accelerates coupling with challenging substrates. nih.gov | Can be a strong nucleophile itself. |
Alternative Methods for Urea Linkage Formation
To circumvent the use of potentially hazardous reagents like phosgene (B1210022) and isocyanates, several alternative methods for urea synthesis have been developed. rsc.orgresearchgate.net These often involve rearrangement reactions that generate an isocyanate in situ, which is then trapped by an amine.
The Curtius rearrangement is a versatile method for converting carboxylic acids into primary amines, carbamates, or ureas via an acyl azide and an isocyanate intermediate. researchgate.netnih.govwikipedia.orgorganic-chemistry.orgrsc.org The reaction is typically performed by treating an acyl chloride or a carboxylic acid with an azide source, followed by thermal or photochemical decomposition of the resulting acyl azide. The rearrangement proceeds with retention of configuration of the migrating group. wikipedia.org This method has been successfully applied to the synthesis of cyclopropylamines from cyclopropanecarboxylic acids. nih.govgoogle.com
The Hofmann rearrangement provides another route to isocyanates from primary amides. wikipedia.orgtcichemicals.commasterorganicchemistry.com The reaction involves treating the amide with bromine and a strong base, which leads to the formation of an isocyanate that can be trapped with an amine to form a urea. wikipedia.org This method has been used for the synthesis of cyclopropanamine from cyclopropanecarboxamide. google.com
The Lossen rearrangement offers a pathway to ureas from hydroxamic acids. nih.govrsc.org A carbodiimide-mediated Lossen rearrangement of N-protected α-amino or peptidyl hydroxamic acids generates isocyanates in situ, which can then be coupled with amino acid esters to yield peptidyl ureas in a one-pot procedure. core.ac.uknih.gov This method is advantageous as it proceeds under mild, neutral conditions. core.ac.uk
Total Synthesis Approaches for this compound
While a specific total synthesis for this compound is not extensively documented in the literature, a plausible synthetic route can be designed based on the established methodologies for its key fragments. A convergent synthesis would be the most efficient approach.
Proposed Retrosynthetic Analysis:
The target molecule can be disconnected at the urea C-N bond, leading to two key synthons: a protected 2-aminocyclopropylamine and ethyl isocyanate.
Forward Synthesis:
Stereoselective Synthesis of a Protected trans-2-Aminocyclopropane Precursor: A suitable starting point would be the synthesis of trans-cyclopropane-1,2-dicarboxylic acid, which can be achieved through various established methods. One of the carboxylic acid groups can be selectively converted to a protected amine, for instance, via a Curtius rearrangement of a mono-esterified dicarboxylic acid. This would yield a protected trans-2-aminocyclopropanecarboxylic acid. Subsequent conversion of the remaining carboxylic acid to an amine, again potentially via a Curtius or Hofmann rearrangement, would provide the protected trans-1,2-diaminocyclopropane.
Formation of the Urea Linkage: The protected diaminocyclopropane (B1254724) can be selectively deprotected at one of the amino groups. The resulting free amine can then be reacted with ethyl isocyanate to form the desired urea bond. Ethyl isocyanate is commercially available or can be prepared from ethylamine (B1201723) and a phosgene equivalent.
Deprotection: The final step would involve the removal of the remaining protecting group from the second amino group on the cyclopropane ring to yield this compound.
This proposed pathway leverages well-established and stereocontrolled reactions to assemble the target molecule, ensuring control over the crucial stereochemistry of the cyclopropane ring.
Convergent Synthesis Design and Execution
The logical disconnection for a convergent synthesis of this compound points to two primary fragments: a synthon for trans-2-aminocyclopropylamine and an ethyl isocyanate equivalent.
Fragment 1: Synthesis of the 2-Aminocyclopropane Moiety The synthesis of cyclopropylamines is a significant area of research due to their presence in many biologically active compounds. nih.gov A common route to the required trans-1,2-diaminocyclopropane precursor involves multi-step sequences starting from commercially available materials. One established method is the Curtius rearrangement of a cyclopropanecarboxylic acid. nih.govbeilstein-journals.org For instance, cyclopropanecarboxylic acid can be converted to its corresponding acyl azide, which then rearranges to an isocyanate that can be hydrolyzed to the amine.
More recent methods focus on stereoselective cyclopropanation of alkenes followed by functional group manipulations. nih.govmasterorganicchemistry.com For example, metal-catalyzed reactions of diazo compounds with olefins can produce cyclopropane rings with high stereocontrol. nih.gov Another innovative approach involves the titanium-mediated coupling of nitriles with Grignard reagents, providing a direct route to primary cyclopropylamines from readily available starting materials. organic-chemistry.org
Fragment 2: Synthesis of the Ethylurea (B42620) Moiety Precursor The ethylurea portion is typically introduced via ethyl isocyanate or a synthetic equivalent. Ethyl isocyanate is commercially available but highly toxic. Safer alternatives include the in-situ generation from ethylamine and a carbonylating agent like carbonyldiimidazole (CDI) or triphosgene. nih.govmdpi.com
The final coupling of these fragments involves the reaction of the protected diaminocyclopropane with the ethyl isocyanate equivalent to form the urea bond, followed by deprotection to yield the target compound.
Fragment Coupling and Late-Stage Functionalization
The cornerstone of the convergent strategy is the fragment coupling step, which in this case is the formation of the urea linkage. The most direct method is the reaction of a mono-protected trans-1,2-diaminocyclopropane with ethyl isocyanate. The free amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate.
An alternative, safer, and often high-yielding method for urea synthesis involves the reaction of an amine with potassium isocyanate in water, which can produce N-substituted ureas with high purity and avoids the need for organic co-solvents. rsc.orgrsc.org This method's chemo-selectivity is often influenced by the pKaH of the reacting amines. rsc.orgrsc.org Another approach uses primary amides treated with reagents like phenyliodine diacetate (PIDA) to induce a Hofmann-like rearrangement, generating an isocyanate intermediate in situ that is then trapped by an amine. thieme-connect.com
Late-stage functionalization (LSF) offers a powerful strategy to diversify complex molecules from a common intermediate. nih.gov In the context of this compound, an LSF approach could involve synthesizing a core cyclopropyl urea scaffold and then introducing the ethyl group at a later stage. However, for this specific target, the fragment coupling approach is generally more direct. LSF is more commonly applied in modifying more complex scaffolds, for example, through palladium-catalyzed C-H functionalization to introduce new substituents onto the cyclopropane ring or other parts of the molecule. researchgate.netrsc.org
Process Optimization and Scalability Considerations in Laboratory Synthesis
Transitioning a synthetic route from a small-scale laboratory procedure to a larger, more scalable process requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. beilstein-journals.orgd-nb.info For the synthesis of this compound, key considerations include the choice of reagents, solvents, and purification methods.
Optimization of Urea Formation: Studies on the synthesis of N-substituted ureas have shown that solvent choice and reagent stoichiometry are critical. For instance, the reaction of amines with potassium isocyanate was found to be more efficient in water than in organic solvents like THF or dioxane. rsc.org The use of excess potassium isocyanate can also improve conversion rates and shorten reaction times. rsc.org
Below is a representative data table illustrating the optimization of reaction conditions for urea synthesis, based on findings for analogous systems. rsc.orgrsc.orgresearchgate.net
| Entry | Amine Substrate | Carbonyl Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Cyclopropylamine (model) | Ethyl Isocyanate | DCM | 25 | 2 | 95 |
| 2 | Cyclopropylamine (model) | KOCN/H2O | Water | 25 | 12 | 88 |
| 3 | Cyclopropylamine (model) | KOCN/H2O | Water/ACN | 25 | 12 | 75 |
| 4 | Cyclopropylamine (model) | CDI then Ethylamine | THF | 50 | 6 | 92 |
| 5 | Cyclopropylamine (model) | Urea (Transamidation) | Neat | 150 | 5 | 65 |
Scalability of Cyclopropylamine Synthesis: The synthesis of the cyclopropylamine fragment also requires optimization for large-scale production. Methods like the Curtius degradation can be robust and scalable. beilstein-journals.org One report describes the successful scale-up of a (1-cyclopropyl)cyclopropylamine synthesis to a 50g scale, demonstrating the feasibility of producing these building blocks in significant quantities. beilstein-journals.orgd-nb.info However, challenges such as side reactions at larger scales may necessitate adjustments to reaction times and reagent stoichiometry. d-nb.info
Exploration of Novel Reagents and Catalytic Systems for Efficiency and Selectivity
Modern synthetic chemistry continuously seeks more efficient, selective, and environmentally benign methods. The synthesis of this compound can benefit from such innovations, particularly in the formation of the cyclopropane ring and the urea linkage.
Catalytic Cyclopropanation: The construction of the cyclopropane ring can be achieved with high stereoselectivity using transition-metal catalysis. researchgate.net Rhodium(II) and copper catalysts are widely used to promote the cyclopropanation of alkenes with diazo compounds. researchgate.netwikipedia.org Organocatalytic methods have also emerged as a powerful alternative for enantioselective cyclopropanations, utilizing chiral amines to activate unsaturated aldehydes for reaction with stabilized ylides. princeton.edunih.gov
Novel Reagents for Urea Synthesis: To avoid the handling of toxic phosgene and isocyanates, several alternative reagents and catalytic systems have been developed.
Carbonyldiimidazole (CDI): A safer solid reagent that activates amines for subsequent reaction with another amine to form ureas. nih.gov
Diphenylphosphoryl Azide (DPPA): Used in the Curtius rearrangement to convert carboxylic acids into isocyanates under milder conditions. nih.gov
Catalytic Carbonylation: The direct carbonylation of amines using carbon dioxide (CO₂) as a C1 source is an attractive green alternative, though it often requires high pressures and specific catalytic systems.
Metal-Free Approaches: A novel, metal-free method for synthesizing diarylamines has been developed using urea-hydrogen peroxide, aromatic aldehydes, and anilines, showcasing a trend towards more sustainable processes. acs.orgacs.org
A comparison of different catalytic systems for key bond formations is summarized below.
| Transformation | Catalytic System | Key Advantages | Reference |
|---|---|---|---|
| Cyclopropanation | Rhodium(II) Carboxylates | High efficiency, broad substrate scope for diazo compounds. | researchgate.net |
| Cyclopropanation | Chiral Amine (Organocatalysis) | Enantioselective, metal-free. | princeton.edu |
| Urea Synthesis | Potassium Isocyanate in Water | Environmentally friendly, simple, scalable. | rsc.orgrsc.org |
| Urea Synthesis | PIDA-mediated Hofmann Rearrangement | In-situ isocyanate generation from amides. | thieme-connect.com |
| C-H Functionalization | Palladium(0) | Enables late-stage modification of the cyclopropane ring. | rsc.org |
The continued development of such methodologies is crucial for the efficient and sustainable synthesis of this compound and its analogues for further research and application.
Advanced Spectroscopic Techniques for Molecular Characterization
Spectroscopic methods are indispensable for determining the connectivity, functional groups, and three-dimensional arrangement of atoms in a molecule. For a compound like this compound, a multi-technique approach is essential for an unambiguous characterization.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the cornerstone for determining the precise atomic connectivity of an organic molecule. Through the analysis of chemical shifts, coupling constants, and correlation experiments (e.g., COSY, HSQC, HMBC), the complete carbon and proton framework can be established.
Given the structure of this compound, distinct signals would be expected for the ethyl group, the urea protons, and the aminocyclopropyl moiety. The cyclopropyl protons, in particular, would exhibit complex splitting patterns due to geminal and vicinal couplings within the strained ring system. The presence of a stereocenter at the C1 and C2 positions of the cyclopropyl ring would lead to diastereotopic protons, further complicating the spectra but providing rich structural information.
Representative ¹H NMR Data (Hypothetical)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.5 - 8.0 | br s | 1H | NH (urea, adjacent to ethyl) |
| ~7.0 - 7.5 | br s | 1H | NH (urea, adjacent to cyclopropyl) |
| ~3.1 - 3.3 | q | 2H | -CH₂- (ethyl) |
| ~2.5 - 2.8 | m | 1H | CH (cyclopropyl, C1) |
| ~2.2 - 2.4 | m | 1H | CH (cyclopropyl, C2) |
| ~1.5 - 1.8 | br s | 2H | -NH₂ (amino) |
| ~1.0 - 1.2 | t | 3H | -CH₃ (ethyl) |
Representative ¹³C NMR Data (Hypothetical)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~158 | C=O (urea) |
| ~40 | CH (cyclopropyl, C1) |
| ~35 | -CH₂- (ethyl) |
| ~30 | CH (cyclopropyl, C2) |
| ~15 | -CH₃ (ethyl) |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule. These methods are complementary; IR spectroscopy is more sensitive to polar bonds, while Raman spectroscopy is better for non-polar, symmetric bonds.
For this compound, key vibrational modes would include the N-H stretches of the amine and urea groups, the C=O stretch of the urea, and the C-N stretching vibrations. The cyclopropyl ring would also have characteristic C-H and ring deformation modes.
Representative Vibrational Frequencies (Hypothetical)
| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |
|---|---|---|---|
| 3400 - 3200 | Strong, Broad | Medium | N-H stretching (urea & amine) |
| 3080 - 3000 | Medium | Medium | C-H stretching (cyclopropyl) |
| 2975 - 2850 | Strong | Strong | C-H stretching (ethyl) |
| 1650 - 1630 | Very Strong | Medium | C=O stretching (Urea I band) |
| 1580 - 1550 | Strong | Weak | N-H bending (Urea II band) |
| 1470 - 1450 | Medium | Medium | C-N stretching |
The complementarity of IR and Raman spectroscopy is crucial for a complete vibrational assignment. nist.govavantesusa.com For instance, the symmetric C=O stretch of the urea might show different intensities in IR and Raman spectra, providing clues about the molecular symmetry and intermolecular interactions, such as hydrogen bonding. docbrown.infouc.edu
Chiroptical Spectroscopy and Circular Dichroism (CD) Analysis
As this compound is a chiral molecule, chiroptical techniques like Circular Dichroism (CD) are vital for probing its stereochemistry. CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is exquisitely sensitive to the three-dimensional arrangement of atoms around a chiral center. wikipedia.org The resulting spectrum can provide information on the absolute configuration and conformational preferences of the molecule in solution.
Accurate CD measurements require careful consideration of experimental parameters. The choice of solvent is critical, as it should not absorb in the wavelength range of interest and should solubilize the compound without inducing degradation. The concentration of the analyte must be optimized to produce a measurable signal without causing artifacts from high absorbance. For complex molecules, computational simulations of CD spectra can be invaluable for interpreting the experimental results and assigning the absolute configuration. nih.gov
A significant challenge in the CD analysis of samples containing urea derivatives is the potential for spectroscopic artifacts. A relevant case study involves 1-[3-(dimethylamino)propyl]-3-ethylurea (B1231729) (EDU), a common achiral byproduct in bioconjugation reactions using the coupling agent EDC. nih.gov Research has shown that EDU exhibits a problematic absorption profile at low wavelengths (190–220 nm), a region critical for studying the secondary structure of biomolecules. nih.govcuny.edu
X-ray Crystallography and Solid-State Structural Determination
The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray crystallography. excillum.comncsu.eduwikipedia.org This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's conformation in the solid state. uq.edu.au
For this compound, a successful crystallographic analysis would require the growth of a single, high-quality crystal. The resulting structure would reveal the conformation of the ethyl group, the planarity of the urea moiety, and the relative orientation of the substituents on the cyclopropyl ring. Furthermore, the crystal packing would elucidate the network of intermolecular interactions, such as hydrogen bonds involving the urea N-H groups, the C=O group, and the primary amine, which govern the solid-state assembly.
Hypothetical Crystallographic Data Table
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 95.5 |
| Volume (ų) | 1035 |
| Z | 4 |
This crystallographic data would provide an invaluable benchmark for comparison with spectroscopic data and computational models, leading to a holistic understanding of the structural and conformational properties of this compound.
Single-Crystal X-ray Diffraction Analysis
Once a crystal of sufficient size and quality is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. uhu-ciqso.eswarwick.ac.uk The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
Expected Crystallographic Data for this compound:
While specific experimental data for this compound is not publicly available, a hypothetical table of crystallographic parameters can be constructed based on typical values for small organic molecules.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1005 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.145 |
| R-factor | < 0.05 |
This table is illustrative and represents typical data that would be obtained from a successful SC-XRD experiment.
The analysis would reveal the planarity of the urea moiety, the specific torsion angles of the ethyl and aminocyclopropyl groups, and the intramolecular and intermolecular hydrogen bonding network, which are critical for understanding the crystal packing.
Powder X-ray Diffraction for Polymorphism and Crystallinity
Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to analyze the crystalline nature of a solid sample. americanpharmaceuticalreview.comtricliniclabs.com It is particularly valuable for identifying crystalline phases, determining the degree of crystallinity, and screening for polymorphism—the ability of a compound to exist in multiple crystalline forms. usp.orgcurrenta.de Different polymorphs can exhibit distinct physical properties.
In a PXRD experiment, a powdered sample of this compound is exposed to X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). units.it The resulting diffractogram is a unique "fingerprint" of the crystalline form. tricliniclabs.com
Hypothetical PXRD Data for a Crystalline Form of this compound:
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 12.5 | 7.08 | 85 |
| 18.8 | 4.72 | 100 |
| 21.3 | 4.17 | 60 |
| 25.1 | 3.55 | 75 |
| 28.9 | 3.09 | 50 |
This table presents a hypothetical set of the most intense diffraction peaks that could be observed for a specific polymorph of the compound.
By comparing the PXRD patterns of different batches or samples prepared under various conditions (e.g., different solvents, temperatures), one can identify the presence of different polymorphs. currenta.de The presence of broad humps in the diffractogram would indicate the existence of amorphous content. americanpharmaceuticalreview.com
Computational Chemistry for Structural Insights
Computational chemistry provides a powerful avenue to complement experimental data and to explore aspects of molecular structure and dynamics that are not readily accessible through experimentation.
Density Functional Theory (DFT) Calculations for Ground State Geometries
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It is widely employed to predict the ground state geometry of a molecule in the gas phase, providing insights into bond lengths, bond angles, and conformational preferences. nih.gov
For this compound, DFT calculations, for instance using the B3LYP functional with a 6-31G* basis set, would be performed to obtain the optimized molecular structure. This allows for a direct comparison between the calculated gas-phase structure and the experimentally determined solid-state structure from SC-XRD, highlighting the effects of crystal packing forces.
Illustrative Calculated vs. Experimental Bond Lengths:
| Bond | Calculated (DFT, Å) | Hypothetical Experimental (SC-XRD, Å) |
| C=O (urea) | 1.23 | 1.25 |
| C-N (urea-ethyl) | 1.35 | 1.34 |
| C-N (urea-cyclopropyl) | 1.36 | 1.35 |
| C-C (cyclopropyl) | 1.51 | 1.50 |
This table illustrates the kind of comparative data that would be generated. Discrepancies between calculated and experimental values can often be attributed to intermolecular interactions in the solid state.
Molecular Dynamics Simulations for Conformational Space Exploration
While DFT provides a static picture of the ground state, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. ucdavis.edu MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the accessible conformational space. researchgate.netnih.gov
An MD simulation of this compound, either in a solvent or in a simulated crystal lattice, would reveal the flexibility of the ethyl and aminocyclopropyl substituents. The simulation would track the rotation around single bonds, providing information on the relative energies of different conformers and the energy barriers between them. This is particularly important for understanding the molecule's behavior in solution.
Quantitative Structure-Activity Relationship (QSAR) Studies (if applicable)
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that attempt to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov If a set of analogous cyclopropyl urea derivatives with known biological activity data were available, a QSAR model could be developed.
For such a study, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) of this compound and its analogues would be calculated. Statistical methods would then be used to build a mathematical model that predicts the activity. nih.gov This model could then be used to guide the design of new, potentially more active, compounds. The applicability of QSAR is entirely dependent on the availability of a suitable dataset of related compounds with measured biological activities.
Investigation of Reaction Mechanisms in Organic Transformations
The unique combination of a strained three-membered ring, a primary amine, and a urea functional group in this compound suggests its potential utility in a variety of organic transformations.
The this compound molecule possesses multiple reactive sites, making it a potentially valuable synthetic intermediate. The primary amino group on the cyclopropane ring can act as a nucleophile in various reactions, such as acylation, alkylation, and condensation reactions. For instance, the synthesis of amide and urea derivatives of thiazol-2-ethylamines has been demonstrated, highlighting the utility of amine precursors in building more complex molecules. nih.gov
The synthesis of urea derivatives can be achieved through several established methods. A common approach involves the reaction of an amine with an isocyanate. mdpi.com Another method utilizes phosgene or its derivatives, like triphosgene, to convert an amine into an isocyanate in situ, which then reacts with another amine to form the urea. mdpi.com The synthesis of 1-(2-cyano-2-methoxyiminoacetyl)-3-ethylurea, for example, showcases a specific synthetic route for a complex ethylurea derivative. researchgate.net These general synthetic strategies suggest that this compound could be prepared from ethyl isocyanate and 1,2-diaminocyclopropane or a related precursor.
The strained cyclopropane ring itself can be a site of reactivity, susceptible to ring-opening reactions under certain conditions, such as in the presence of strong acids or transition metals. This reactivity makes cyclopropyl-containing compounds versatile intermediates in organic synthesis. researchgate.net
Urea derivatives have been shown to act as effective catalysts in various organic reactions. For example, N,N'-diarylureas can catalyze sulfonium (B1226848) ylide-mediated aldehyde epoxidation reactions. The hydrogen-bonding capabilities of the urea moiety are crucial for this catalytic activity.
Furthermore, urea-functionalized structures can be used to create self-assembled molecular prisms that act as heterogeneous catalysts in water for reactions like Michael additions and Diels-Alder reactions. acs.org The urea groups in these structures play a key role in their catalytic function through hydrogen bonding. acs.org While direct catalytic applications of this compound have not been reported, its structure suggests potential for similar catalytic activity.
The presence of multiple nitrogen and oxygen atoms with lone pairs of electrons also suggests that this compound could act as a ligand in coordination chemistry, forming complexes with metal ions. The aminocyclopropyl group, in particular, could chelate to a metal center.
Decomposition Pathways and Stability under Varied Research Conditions
The stability of this compound will be influenced by the inherent reactivity of both the cyclopropylamine and the urea functionalities. Theoretical studies on the thermal decomposition of alkyl- and phenylureas indicate that these compounds primarily decompose through four-center pericyclic reactions, yielding an isocyanate and an amine. researchgate.netacs.orgnih.gov This pathway is generally favored over initial bond fission. researchgate.netacs.orgnih.gov
For this compound, two primary decomposition pathways can be envisioned:
Pathway A: Cleavage of the N-C(cyclopropyl) bond to form ethyl isocyanate and 1,2-diaminocyclopropane.
Pathway B: Cleavage of the N-C(ethyl) bond to form 2-aminocyclopropyl isocyanate and ethylamine.
The preferred pathway would depend on the relative activation energies of the transition states involved.
The stability of the cyclopropylamine moiety is also a consideration. While generally stable, the strained ring can undergo cleavage under harsh conditions, such as high temperatures or in the presence of strong acids or certain metals.
The table below outlines potential decomposition products of this compound based on theoretical studies of related urea derivatives. researchgate.netacs.orgnih.govjst.go.jp
| Pathway | Reactant | Products | Conditions |
| Thermal Decomposition (Pericyclic) | This compound | Ethyl isocyanate + 1,2-Diaminocyclopropane OR 2-Aminocyclopropyl isocyanate + Ethylamine | Elevated temperatures |
| Hydrolysis | This compound | 2-Aminocyclopropylamine + Ethylamine + Carbon dioxide | Aqueous conditions |
| Ring Opening | This compound | Various linear amine derivatives | Acidic or metallic catalysis |
Kinetic and Thermodynamic Parameters of Key Chemical Reactions
Specific kinetic and thermodynamic data for reactions involving this compound are not available. However, studies on related systems provide a general understanding of the energetic profiles of relevant transformations.
The thermal decomposition of urea and its derivatives has been the subject of kinetic and thermodynamic investigations. For example, the decomposition of urea to ammonia (B1221849) and isocyanic acid is a key process in various industrial applications. jst.go.jpresearchgate.net The kinetics of urea hydrolysis, often facilitated by the enzyme urease, have also been extensively studied, with rate constants and thermodynamic parameters determined under various conditions. researchgate.net
The table below presents illustrative kinetic and thermodynamic data for reactions related to the functionalities present in this compound.
| Reaction | System | Key Parameters | Reference |
| Urea Synthesis | NH₃ + CO₂ | The reaction is exothermic overall, but the conversion of ammonium (B1175870) carbamate (B1207046) to urea is endothermic. | ureaknowhow.com |
| Urea Hydrolysis | Urea in soil | Rate constant (k) increases with temperature; inhibitors like NBPT can increase the half-life of urea. | researchgate.net |
| Thermal Decomposition | Alkylureas | Decomposition proceeds via four-center pericyclic reactions to form isocyanates and amines. | researchgate.netacs.orgnih.gov |
Intermolecular Interactions and Self-Assembly Phenomena
The urea functionality is well-known for its ability to form strong and directional hydrogen bonds. This property drives the self-assembly of urea-containing molecules into various supramolecular structures, such as tapes, sheets, and helices. nih.gov These self-assembly processes are influenced by the nature of the substituents on the urea group. nih.gov
For this compound, the N-H protons of the urea and the primary amine, as well as the carbonyl oxygen, can all participate in hydrogen bonding. This could lead to the formation of one-dimensional hydrogen-bonded chains or more complex three-dimensional networks. The presence of the chiral cyclopropane ring could introduce stereochemical control into the self-assembly process.
Studies on urea-functionalized acetylenes have shown that subtle changes in substituents can lead to significant differences in self-assembled structures, ranging from needles and fibers to microflakes. nih.gov Urea-functionalized metal-organic cages also demonstrate complex self-assembly behavior, which can be influenced by counter-anions and guest molecules. researchgate.netresearchgate.net
Probing Interaction Mechanisms with Biological Systems (General Theoretical Framework)
The structural features of this compound suggest several potential modes of interaction with biological systems. The urea moiety can act as both a hydrogen bond donor and acceptor, allowing it to interact with amino acid residues in proteins.
Theoretical studies using methods like Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Natural Bond Orbital (NBO) analysis can provide detailed insights into the nature and strength of these non-covalent interactions. nih.gov Such studies have been used to characterize the interactions between antibiotics and their target enzymes, revealing the importance of multiple hydrogen bonds in ligand binding. nih.gov
The aminocyclopropyl group is found in some biologically active molecules. researchgate.net Theoretical studies on 1-aminocyclopropane-1-carboxylic acid oxidase (ACCO), an enzyme involved in ethylene (B1197577) biosynthesis in plants, have provided models for how aminocyclopropane substrates bind to the active site. researchgate.netnih.gov These studies highlight the importance of hydrogen bonding and electrostatic interactions in substrate recognition and stabilization. researchgate.netnih.gov
Given that 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is a common bioconjugation reagent, the corresponding urea derivative, 1-(3-dimethylaminopropyl)-3-ethylurea (EDU), is often present in biological experiments. nih.gov While EDU is achiral, it has been shown to interfere with spectroscopic measurements like circular dichroism, which underscores the potential for even seemingly simple urea derivatives to interact with biomolecules. nih.gov
Biophysical Characterization of Binding Events (e.g., enzyme-ligand interactions)4.5.2. Enzymatic Reaction Modulation Mechanisms (e.g., inhibition kinetics)
Without accessible research findings on this particular compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. Further research would be required to be published on this compound before a comprehensive article can be written.
Scientific Data on this compound Remains Elusive
Despite a comprehensive search of scientific databases and literature, detailed information regarding the chemical biology applications and biological target identification of the specific compound this compound is not available in the public domain.
Extensive queries for this particular molecule did not yield specific research findings related to its use as a chemical probe, its effects on biochemical pathways, or its molecular interaction partners. The scientific literature does not appear to contain studies detailing its inhibitor or activator design, nor any proteomic or genetic screens for target deconvolution and pathway elucidation.
It is important to distinguish this compound from a similarly named molecule, 1-[3-(Dimethylamino)propyl]-3-ethylurea, for which some information is available, primarily concerning its use as a reagent in the synthesis of other chemical entities. However, this information is not relevant to the biological activity of this compound.
While broader searches on related chemical structures, such as urea derivatives and aminocyclopropane derivatives, indicate that these general classes of compounds are of interest in medicinal chemistry and have been investigated as inhibitors of various enzymes, this general information cannot be specifically attributed to this compound.
Chemical Biology Applications and Biological Target Identification of 1 2 Aminocyclopropyl 3 Ethylurea
Phenotypic Screening and Biological Activity Assessment (Non-Human Specific)
Activity in Cellular Models (General)
No publicly available research data exists on the activity of 1-(2-Aminocyclopropyl)-3-ethylurea in general cellular models.
Impact on Plant Physiological Processes (e.g., ethylene (B1197577) response pathway modulation)
While cyclopropane (B1198618) derivatives are known to be involved in the ethylene biosynthesis pathway in plants, no specific studies on the impact of this compound on these processes have been found. unl.ptnih.gov The ethylene response pathway is a critical signaling cascade in plants, and its modulation by chemical inhibitors is a subject of research. nih.govscience.govresearchgate.net However, the role of this specific compound remains uninvestigated in the available literature.
Synthetic Biology and Biosynthetic Pathway Engineering (e.g., for novel compound creation)
There is no information available in the scientific literature regarding the use of this compound in synthetic biology or for the engineering of biosynthetic pathways to create novel compounds.
Future Perspectives and Advanced Research Avenues for Aminocyclopropyl Urea Chemistry
Integration into Multi-Component Systems and Hybrid Materials
The unique structural attributes of 1-(2-Aminocyclopropyl)-3-ethylurea, featuring a strained cyclopropyl (B3062369) ring, a primary amine, and a urea (B33335) backbone, make it an intriguing candidate for the development of multi-component systems and hybrid materials. The urea functionality is well-known for its ability to form robust hydrogen-bonding networks, a property that is fundamental to creating structured materials and supramolecular assemblies. nih.gov
Future research could explore the integration of this compound into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The primary amine and urea nitrogen atoms could serve as coordination sites for metal ions or as reactive handles for polymerization, respectively. The ethyl group provides a degree of lipophilicity that could be tuned to influence the solubility and processing of the resulting materials. Furthermore, the aminocyclopropyl group could be exploited for its unique reactivity in post-synthetic modification of these frameworks.
Another promising avenue lies in the creation of hybrid materials where this compound is grafted onto polymer backbones or inorganic surfaces. Such hybrid materials could find applications in areas like controlled-release systems, where the urea moiety could interact with a payload, and as coatings with specific adhesive properties. acs.org
Advanced Computational Design and Predictive Modeling for Structure-Function Relationships
In the absence of extensive experimental data, advanced computational design and predictive modeling offer a powerful tool to forecast the properties and potential applications of this compound. nih.gov Density Functional Theory (DFT) and other quantum mechanical methods can be employed to understand the conformational preferences, electronic properties, and reactivity of the molecule. nih.govnii.ac.jp
Computational studies could predict how the aminocyclopropyl and ethylurea (B42620) moieties influence the molecule's frontier molecular orbitals (HOMO-LUMO), which is crucial for understanding its reactivity and potential as an electronic material. nih.gov Molecular dynamics simulations could model the interactions of this compound with biological targets, such as enzymes or receptors, guiding its potential development in medicinal chemistry. nih.gov Such in silico screening could identify potential protein binding partners, paving the way for targeted biological evaluation.
Predictive models for properties such as solubility, permeability, and metabolic stability could also be developed. These models are invaluable in the early stages of drug discovery for assessing the "drug-likeness" of a compound. nih.gov
Novel Applications in Chemical Methodologies and Reagent Development
The distinct reactivity of the aminocyclopropyl group suggests that this compound could serve as a valuable building block or reagent in organic synthesis. Cyclopropylamines are known to participate in unique ring-opening and cycloaddition reactions, providing access to diverse molecular architectures. acs.org
Future research could investigate the use of this compound in Nazarov-type cyclizations or other electrocyclic reactions, where the nitrogen atom could influence the reaction pathway. acs.org The primary amine offers a site for derivatization, allowing for the synthesis of a library of related compounds with potentially diverse biological activities.
Furthermore, the urea functionality can act as a directing group in various chemical transformations. The development of new synthetic methodologies centered around the unique reactivity of aminocyclopropyl-ureas could expand the toolbox of synthetic chemists. This could include its use in asymmetric catalysis, either as a ligand for a metal catalyst or as an organocatalyst itself.
Interdisciplinary Research Synergies (e.g., with materials science, analytical chemistry)
The multifaceted nature of this compound makes it a prime candidate for interdisciplinary research. In materials science, its potential to form self-assembling structures due to the hydrogen-bonding urea moiety could be explored for the development of gels, liquid crystals, or other soft materials. acs.org The incorporation of the strained cyclopropane (B1198618) ring could impart unique mechanical or optical properties to these materials.
In the realm of analytical chemistry, derivatives of this compound could be developed as novel chiral selectors for chromatography or as specific chemosensors. The primary amine and urea groups can be functionalized with chromophores or fluorophores, and their binding to specific analytes could result in a detectable signal.
Collaboration with biochemists and molecular biologists will be essential to explore the biological activities of this compound. Its structural similarity to other biologically active ureas suggests it could be screened against a variety of therapeutic targets. nih.gov
Addressing Fundamental Questions in Aminocyclopropyl-Urea Reactivity and Selectivity
A fundamental understanding of the reactivity and selectivity of this compound is crucial for unlocking its full potential. The interplay between the strained three-membered ring and the adjacent amino and urea groups presents interesting chemical questions. For instance, how does the electron-withdrawing nature of the urea carbonyl affect the nucleophilicity of the amine and the stability of the cyclopropane ring?
Mechanistic studies on the ring-opening reactions of this compound under various conditions (acidic, basic, enzymatic) could reveal novel reaction pathways. nih.gov Research into the selective functionalization of the different nitrogen atoms within the molecule would be critical for its use as a synthetic building block. Understanding the factors that govern the conformational preferences of the molecule will also be key to designing derivatives with specific three-dimensional shapes for targeted applications. nih.gov
Chemical Compound Information
Below is a table of the key chemical identifiers for this compound.
| Identifier | Value |
|---|---|
| Molecular Formula | C6H13N3O |
| Molecular Weight | 143.19 g/mol |
| CAS Number | 1157042-97-1 |
| SMILES | O=C(NCC)NC1C(N)C1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
